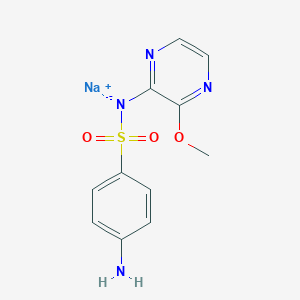
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide, also known as SMAP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. The exact mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide varies depending on the specific enzyme being targeted, but generally involves the disruption of key interactions between the enzyme and its substrate or cofactors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide depend on the specific enzyme being targeted. For example, inhibition of protein kinases by Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can lead to the suppression of cell growth and proliferation, while inhibition of phosphatases can lead to the activation of signaling pathways involved in immune responses. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide as a research tool is its specificity for target enzymes, which allows for the precise modulation of their activity. Additionally, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture and animal models. However, one limitation of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Zukünftige Richtungen
There are several potential future directions for the study of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. One area of research is the development of more potent and selective inhibitors based on the structure of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide. Additionally, further studies are needed to elucidate the specific roles of target enzymes in various diseases and to determine the optimal conditions for the use of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in experimental systems. Finally, the potential therapeutic applications of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide in various diseases should be explored further in preclinical and clinical studies.
Synthesemethoden
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide involves several steps, starting with the reaction of 3-methoxypyrazine-2-carboxylic acid with thionyl chloride to form 3-methoxypyrazine-2-carbonyl chloride. The resulting compound is then reacted with 4-aminophenylsulfonamide to form the intermediate product, which is subsequently treated with sodium azide to yield the final product, Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide.
Wissenschaftliche Forschungsanwendungen
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide can inhibit the activity of various enzymes, including protein kinases, phosphatases, and proteases, which play important roles in the development and progression of these diseases.
Eigenschaften
CAS-Nummer |
14441-76-0 |
|---|---|
Produktname |
Sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
Molekularformel |
C11H12N4NaO3S |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
sodium;(4-aminophenyl)sulfonyl-(3-methoxypyrazin-2-yl)azanide |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KHXNKBPBYYGGLW-UHFFFAOYSA-N |
SMILES |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Kanonische SMILES |
COC1=NC=CN=C1[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



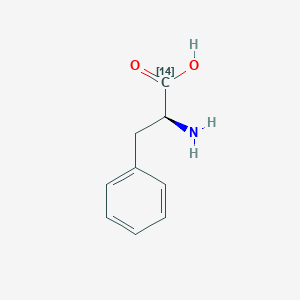
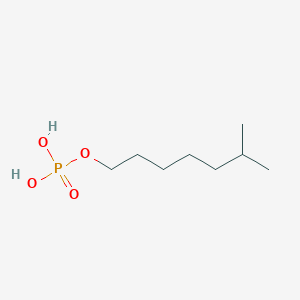
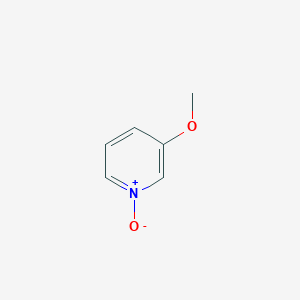
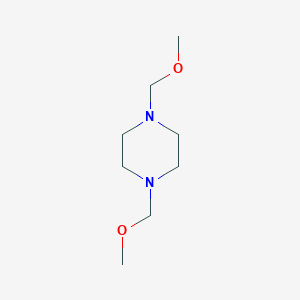
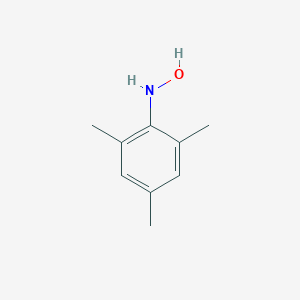
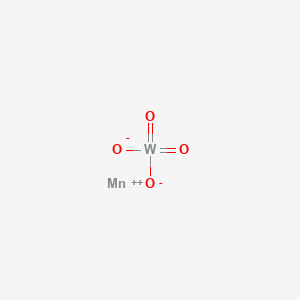
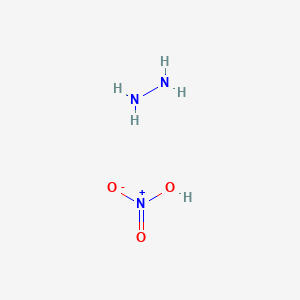
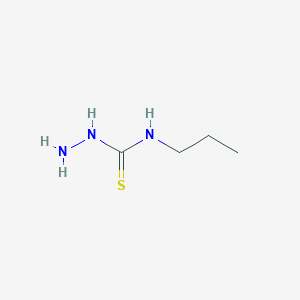

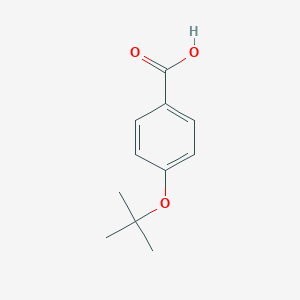
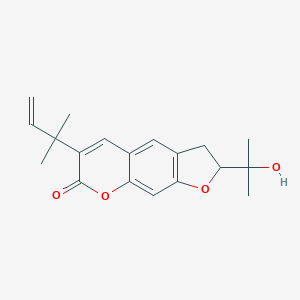
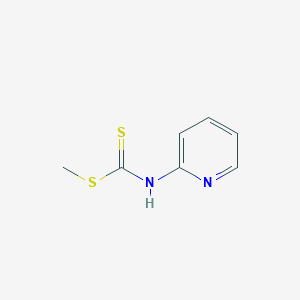

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)